molecular formula C10H7FN2O B11905739 5-Amino-6-fluoroquinoline-2-carbaldehyde

5-Amino-6-fluoroquinoline-2-carbaldehyde

Cat. No.: B11905739
M. Wt: 190.17 g/mol
InChI Key: OWKJQMFJUCZKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-fluoroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H7FN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-fluoroquinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the functionalization of quinoline derivatives. For instance, the introduction of an amino group at the 5-position and a fluoro group at the 6-position can be achieved through nucleophilic substitution reactions. The carbaldehyde group at the 2-position can be introduced via formylation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino and fluoro groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids (from oxidation)
  • Alcohols (from reduction)
  • Various substituted quinoline derivatives (from substitution)

Scientific Research Applications

5-Amino-6-fluoroquinoline-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: It is utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-fluoroquinoline-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activities. The specific pathways involved depend on the context of its application, such as inhibition of bacterial enzymes in antimicrobial research or interaction with cellular proteins in cancer studies.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline-2-carbaldehyde: Similar in structure but lacks the amino group at the 5-position.

    5-Aminoquinoline-2-carbaldehyde: Similar but lacks the fluoro group at the 6-position.

    6-Fluoro-2-cyanoquinoline: Contains a cyano group instead of the carbaldehyde group.

Uniqueness

5-Amino-6-fluoroquinoline-2-carbaldehyde is unique due to the presence of both the amino and fluoro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

5-amino-6-fluoroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H7FN2O/c11-8-3-4-9-7(10(8)12)2-1-6(5-14)13-9/h1-5H,12H2

InChI Key

OWKJQMFJUCZKEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N)F)N=C1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.